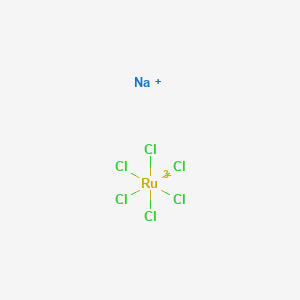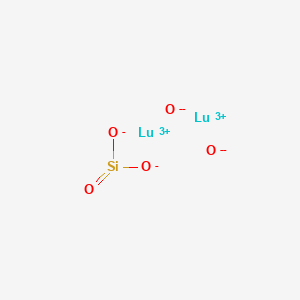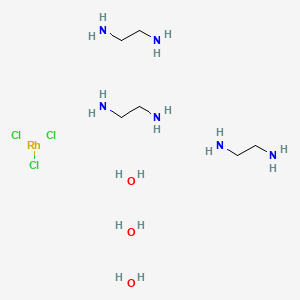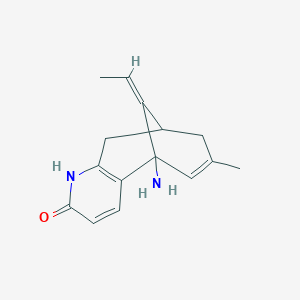
Huperizne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Huperzine A is a naturally-occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and in varying quantities in other Huperzia species . It has been used in traditional Chinese medicine for centuries for the treatment of swelling, fever, and blood disorders . It has demonstrated neuroprotective effects and is currently being investigated as a possible treatment for diseases characterized by neurodegeneration, particularly Alzheimer’s disease .
Synthesis Analysis
Huperzine A is extracted from Huperzia serrata . It is a reversible acetylcholinesterase inhibitor and NMDA receptor antagonist that crosses the blood–brain barrier . Structural modifications of huperzine A are in process to achieve analogs with better anticholinesterase activity and improve their method of synthesis .Molecular Structure Analysis
Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase . Molecular docking analysis was performed for the designed analogues to understand the binding mode and interactions .Chemical Reactions Analysis
Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase . This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer’s disease .Physical And Chemical Properties Analysis
Huperzine A is a purified alkaloid compound extracted from a club moss called Huperzia serrata . Its chemical name is (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one .Scientific Research Applications
Alzheimer's Disease Treatment : Huperzine A is found to have beneficial effects on improving cognitive function, daily living activity, and global clinical assessment in Alzheimer's disease patients. However, the methodological quality of some trials suggests these findings should be interpreted with caution (Yang et al., 2013). Additionally, it has shown memory enhancement in clinical trials and possesses neuroprotective effects (Zangara, 2003).
Neuroprotection and Mitochondrial Function : Huperzine A exhibits neuroprotective effects related to mitochondrial dysfunction and reduces the accumulation of subcellular amyloid-β, suggesting a potential mechanism independent of its acetylcholinesterase inhibitory effect (Yang et al., 2012).
Cognitive Performance in Adolescents : It has been shown to enhance memory and learning performance in adolescent students, indicating its potential beyond Alzheimer's disease treatment (Su Qq et al., 1999).
Cardioprotective Properties : Huperzine A also demonstrates cardioprotective potential in myocardial ischemic damage through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms (Sui & Gao, 2014).
Antioxidant and Anti-inflammatory Properties : It exhibits antioxidant properties, reducing oxidative stress and influencing the expression of apoptotic proteins, thereby providing protection from excitotoxicity and neuronal death (Wang et al., 2001).
Mechanism of Action in Alzheimer's Disease : Recent studies on Huperzine A have explored its multifaceted neuroprotective effect, including activating the cholinergic system and acting directly on mitochondria, offering new insights into its mechanism of action in Alzheimer's disease treatment (Zhang, 2012).
Safety And Hazards
Future Directions
Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .
properties
IUPAC Name |
(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-5,8,10H,6-7,16H2,1-2H3,(H,17,18)/b11-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHEOBEIBHCHW-JYOAFUTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Huperizne | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

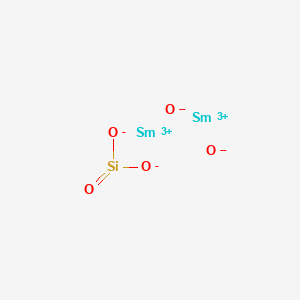
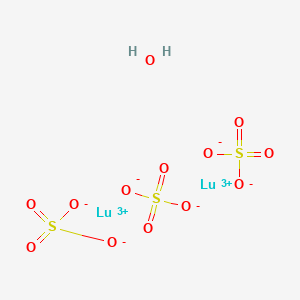
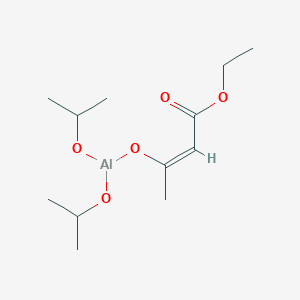

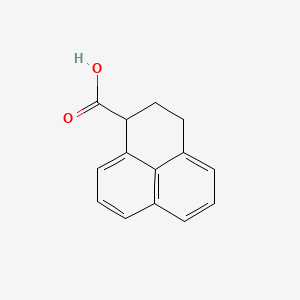
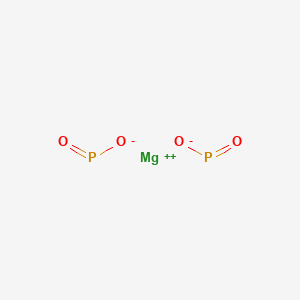
![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)
